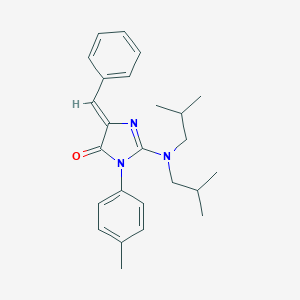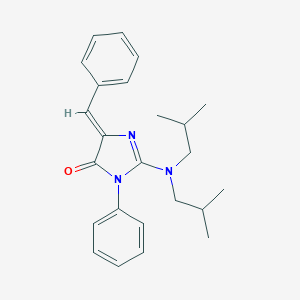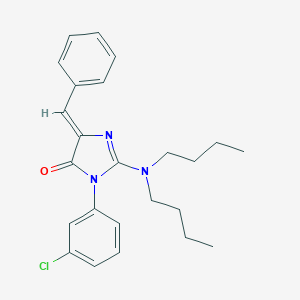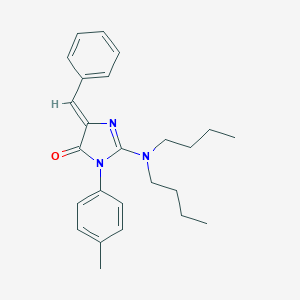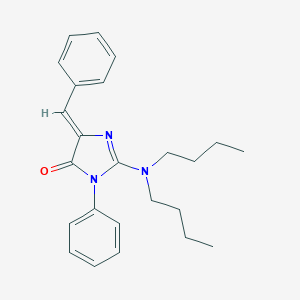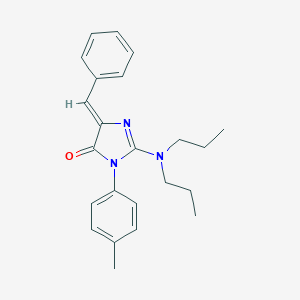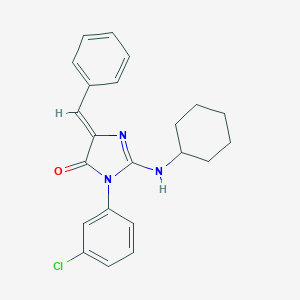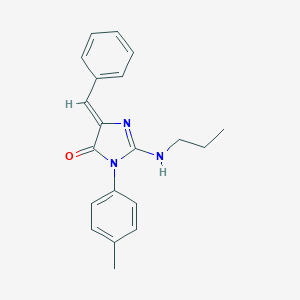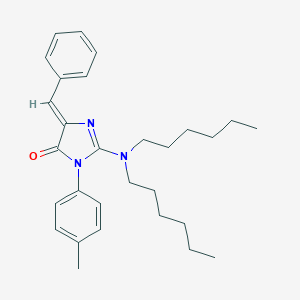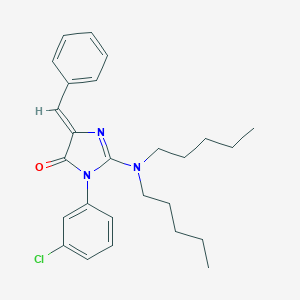
4-Bromo-2,5-dimethylphenyl octyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,5-dimethylphenyl octyl ether, also known as BDPO, is a chemical compound that has been widely used in scientific research. It is a type of ether that is commonly used as a solvent and a reagent in various chemical reactions. BDPO has gained significant attention due to its unique chemical properties and potential applications in the field of biochemistry and pharmacology. In
科学的研究の応用
4-Bromo-2,5-dimethylphenyl octyl ether has been used in various scientific research applications, including as a fluorescent probe for the detection of lipid bilayer membranes. It has also been used as a solubilizing agent for membrane proteins and as a substrate for enzymes such as cytochrome P450. This compound has also been used in the study of drug metabolism and drug-drug interactions.
作用機序
The mechanism of action of 4-Bromo-2,5-dimethylphenyl octyl ether is not fully understood, but it is believed to act as a competitive inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are responsible for the metabolism of many drugs and toxins in the body. By inhibiting these enzymes, this compound can alter the metabolism of drugs and toxins, which can have significant physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to alter the metabolism of drugs and toxins, which can affect their efficacy and toxicity. This compound has also been shown to have antioxidant properties and can protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 4-Bromo-2,5-dimethylphenyl octyl ether in lab experiments is its ability to solubilize membrane proteins. This can be particularly useful in the study of membrane-bound enzymes and receptors. This compound is also a fluorescent probe, which can be used to visualize lipid bilayer membranes. However, one limitation of using this compound is its potential to interfere with the metabolism of drugs and toxins, which can complicate experimental results.
将来の方向性
There are several future directions for the study of 4-Bromo-2,5-dimethylphenyl octyl ether. One area of research is the development of new fluorescent probes based on this compound. These probes could be used to study a range of biological processes, including membrane dynamics and protein-protein interactions. Another area of research is the development of new inhibitors of cytochrome P450 enzymes based on this compound. These inhibitors could be used to improve the efficacy and safety of drugs by altering their metabolism. Finally, there is potential for the use of this compound in the development of new drugs with antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a versatile compound that has been used as a solvent, reagent, and fluorescent probe. This compound has been shown to have a range of biochemical and physiological effects, including the ability to alter the metabolism of drugs and toxins. While there are limitations to its use in lab experiments, this compound has significant potential for future research and development.
合成法
4-Bromo-2,5-dimethylphenyl octyl ether can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethylphenol with octyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods of synthesis include the reaction of 4-bromo-2,5-dimethylphenol with octyl chloride or the reaction of 4-bromo-2,5-dimethylphenol with 1-octanol in the presence of a catalyst.
特性
分子式 |
C16H25BrO |
|---|---|
分子量 |
313.27 g/mol |
IUPAC名 |
1-bromo-2,5-dimethyl-4-octoxybenzene |
InChI |
InChI=1S/C16H25BrO/c1-4-5-6-7-8-9-10-18-16-12-13(2)15(17)11-14(16)3/h11-12H,4-10H2,1-3H3 |
InChIキー |
XLAQDWJWCWBBCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
正規SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


